molecular formula C24H18N4O5S B2913791 7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115892-75-5

7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2913791
CAS No.: 1115892-75-5
M. Wt: 474.49
InChI Key: HPVOWTGFYKGCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex quinazolinone derivative. Its core consists of a quinazolin-8-one scaffold fused with a [1,3]dioxolo group at positions 4,5-g. Key substituents include:

  • A 1,2,4-oxadiazol-5-ylmethyl sulfanyl group at position 6, featuring a 4-methylphenyl substituent on the oxadiazole ring, which may enhance lipophilicity and bioactivity.

This combination of heterocyclic moieties suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where fused nitrogen-oxygen systems are pharmacologically relevant.

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5S/c1-14-4-6-15(7-5-14)22-26-21(33-27-22)12-34-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-16-3-2-8-30-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOWTGFYKGCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, oxadiazole precursors, and quinazoline intermediates. Key steps in the synthesis may involve:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the dioxoloquinazoline core: This can be synthesized through the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: As a complex molecule, it can serve as a building block or intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5f)

  • Structural Similarity: Shares a triazoloquinazolinone core but lacks the [1,3]dioxolo and oxadiazole groups.
  • Synthesis : Synthesized via stepwise alkylation in DMF with K₂CO₃ and alkyl halides, followed by recrystallization .
  • Spectroscopy : Characterized by IR (C=O at 1680 cm⁻¹), ¹H-NMR (methoxy protons at δ 3.85 ppm), and MS (m/z 365 [M⁺]) .

3-(4-Acetyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

  • Structural Similarity : Contains a 1,3,4-oxadiazole ring, analogous to the 1,2,4-oxadiazole in the target compound.
  • Bioactivity : Exhibited anticonvulsant activity in maximal electroshock (MES) tests, with compound 6e active at 30 mg/kg .
  • Synthesis: Oxadiazole formed via cyclization of thiosemicarbazides, followed by coupling with chromenone .

Sulfanyl-Substituted Quinazolinones

8-Methyl-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5g)

  • Structural Similarity : Features a methylsulfanyl group at position 2, similar to the sulfanyl-linked oxadiazole in the target compound.
  • Synthesis : Alkylation with methyl iodide in DMF/K₂CO₃ .
  • Spectroscopy : ¹H-NMR (methylsulfanyl at δ 2.55 ppm), MS (m/z 277 [M⁺]) .

Benzimidazole-Fused Quinazolinones

3-(2-Phenyl-1H-benzimidazol-5-yl)-3H-quinazolin-4-one (8a-8f)

  • Structural Similarity: Quinazolinone fused with benzimidazole, emphasizing the role of nitrogen-rich heterocycles.
  • Synthesis: Condensation of benzimidazole amines with benzoxazinones .

Expected Spectroscopic Features :

  • IR : C=O stretch (~1680 cm⁻¹), C-O-C in [1,3]dioxolo (~1250 cm⁻¹) .
  • ¹H-NMR : Furan protons (δ 6.2–7.4 ppm), methylphenyl (δ 2.35 ppm), and oxadiazole methylene (δ 4.2–4.5 ppm) .

Pharmacological Implications

  • Anticonvulsant Activity : Oxadiazole-containing compounds (e.g., 6e ) show promise in MES tests .
  • Cytotoxicity: Quinazolinones with fused benzimidazoles (e.g., 8a-8f) are explored for anticancer properties .
  • Antimicrobial Potential: Triazoloquinazolinones (e.g., 5f, 5h) may exhibit broad-spectrum activity .

Data Tables

Table 2: Spectroscopic Signatures

Compound IR (C=O) ¹H-NMR Key Signals MS (m/z)
Target Compound (Expected) ~1680 cm⁻¹ δ 6.2–7.4 (furan), δ 2.35 (CH₃) Not available
5f 1680 cm⁻¹ δ 3.85 (OCH₃), δ 4.65 (OCH₂) 365 [M⁺]
6e 1720 cm⁻¹ δ 2.45 (COCH₃), δ 7.2–8.1 (aromatic) 352 [M⁺]

Biological Activity

The compound 7-[(furan-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has garnered attention due to its potential biological activities. This article explores the biological mechanisms, pharmacological properties, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound's complex structure includes a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C21H18N4O4C_{21}H_{18}N_{4}O_{4} with a molecular weight of approximately 390.4 g/mol. Its structural components contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole moiety may modulate enzyme activity or receptor binding, leading to therapeutic effects. The furan ring also plays a crucial role in binding interactions that influence the compound's efficacy.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have indicated that derivatives of oxadiazole compounds often show significant antimicrobial properties. The presence of the furan and oxadiazole rings enhances this effect by disrupting microbial cell function.
  • Anticancer Properties : Research has suggested that the compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : The compound's ability to reduce inflammation has been noted in several studies. It may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Studies and Research Findings

  • Anticancer Activity : A study published in MDPI explored the anticancer properties of oxadiazole derivatives. The results showed that certain compounds exhibited IC50 values lower than standard anticancer agents like doxorubicin, indicating strong potential for therapeutic applications against tumors .
  • Antimicrobial Efficacy : An investigation into various oxadiazole compounds revealed that those with furan substitutions displayed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications for improving antimicrobial potency .
  • Inflammation Studies : Research focusing on inflammatory models indicated that compounds similar to 7-[(furan-2-yl)methyl]-6-{...} can significantly reduce markers of inflammation in vitro and in vivo. These findings support further exploration into its use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of microbial cell function
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.